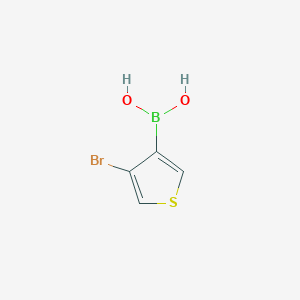
(4-Bromothiophen-3-yl)boronic acid
Overview
Description
(4-Bromothiophen-3-yl)boronic acid , also known as 3-Bromothiophene-4-boronic acid , is an organoboron compound with the molecular formula C₄H₄BBrO₂S. It plays a crucial role in Suzuki–Miyaura cross-coupling reactions, which are widely applied in organic synthesis. This compound serves as a valuable precursor for synthesizing complex organic molecules with potential biological activities .
Synthesis Analysis
The synthesis of (4-Bromothiophen-3-yl)boronic acid involves the introduction of a boron atom onto a thiophene ring. Various methods exist for its preparation, including boron-to-thiophene transmetalation reactions. These reactions typically employ boronic acids or boronate esters as reagents. The choice of reagent and reaction conditions significantly influences the yield and selectivity of the synthesis .
Molecular Structure Analysis
The molecular structure of (4-Bromothiophen-3-yl)boronic acid consists of a brominated thiophene ring attached to a boronic acid group. The boron atom forms a bond with the carbon adjacent to the bromine atom in the thiophene ring. The overall structure is planar, and the boron atom exhibits sp² hybridization. The compound’s 2D and 3D structures can be visualized using computational tools .
Chemical Reactions Analysis
(4-Bromothiophen-3-yl)boronic acid participates in Suzuki–Miyaura cross-coupling reactions. In this process, it reacts with various electrophilic organic groups (such as aryl halides) under palladium catalysis. The key steps involve oxidative addition and transmetalation. Oxidative addition occurs with electrophilic organic groups, while transmetalation transfers the nucleophilic organic group from boron to palladium. This versatile reaction allows the construction of carbon–carbon bonds and has found widespread application in organic synthesis .
Scientific Research Applications
Sensing Applications
Boronic acids, including 3-Bromothiophene-4-boronic acid, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This can involve the interaction of boronic acids with proteins, their manipulation, and cell labelling .
Protein Manipulation and Modification
Boronic acids, including 3-Bromothiophene-4-boronic acid, have been used for protein manipulation and modification . This is an area of particular growth .
Separation Technologies
Boronic acids have been used in separation technologies . For example, they have been used for electrophoresis of glycated molecules .
Development of Therapeutics
Boronic acids are also used in the development of therapeutics . This includes their use as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Mechanism of Action
Target of Action
The primary target of 3-Bromothiophene-4-boronic acid, also known as (4-Bromothiophen-3-yl)boronic acid or 4-BROMOTHIOPHENE-3-BORONIC ACID, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in many synthetic chemical reactions .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst . The downstream effects include the formation of biaryl compounds, which are important in pharmaceuticals and materials science .
Pharmacokinetics
It’s known that boronic acids are generally stable, readily prepared, and environmentally benign . These properties suggest that the compound could have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but more research is needed to confirm this.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of complex organic compounds .
Action Environment
The action of 3-Bromothiophene-4-boronic acid is influenced by several environmental factors. The Suzuki–Miyaura reaction conditions are exceptionally mild and tolerant of various functional groups . This suggests that the compound can act effectively in a variety of chemical environments.
Future Directions
Research on boronic acids continues to evolve. Future directions may include exploring novel synthetic methodologies, investigating their applications in drug discovery, and optimizing their reactivity for specific transformations. Additionally, understanding the interactions of boronic acids with other functional groups could lead to innovative applications in various fields .
properties
IUPAC Name |
(4-bromothiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BBrO2S/c6-4-2-9-1-3(4)5(7)8/h1-2,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPJEVFFYNCPJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC=C1Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BBrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629617 | |
| Record name | (4-Bromothiophen-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101084-76-8 | |
| Record name | (4-Bromothiophen-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromothiophene-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



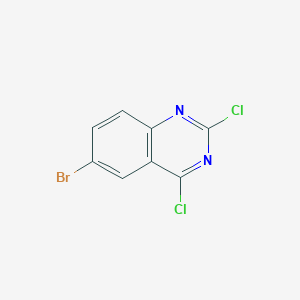
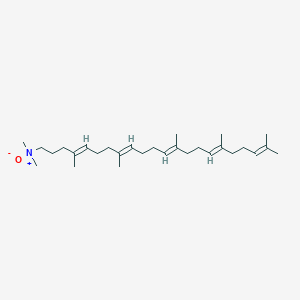

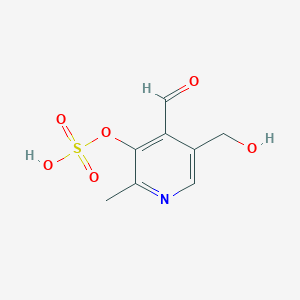

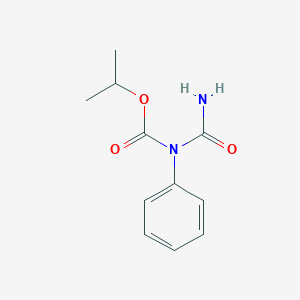
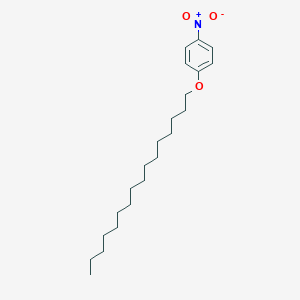

![Benzamide, N-[(3beta)-cholest-5-en-3-yl]-](/img/structure/B10395.png)

![3-[(2-Amino-3-methylbutanoyl)amino]-4-[[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-4-[2-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-4-oxobutanoic acid](/img/structure/B10397.png)
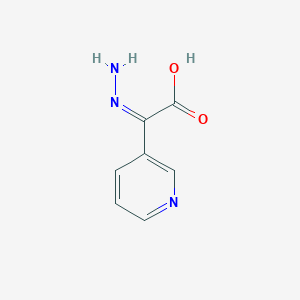

![3-amino-5H-benzo[b][1,4]benzothiazepin-6-one](/img/structure/B10412.png)